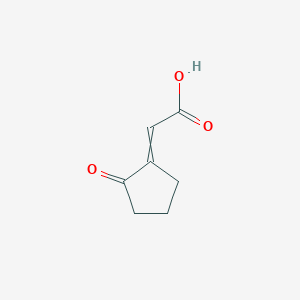(2-Oxocyclopentylidene)acetic acid
CAS No.: 91747-26-1
Cat. No.: VC16008352
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91747-26-1 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-(2-oxocyclopentylidene)acetic acid |
| Standard InChI | InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10) |
| Standard InChI Key | ROZKWSXOOCRCTF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=CC(=O)O)C(=O)C1 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(2-Oxocyclopentylidene)acetic acid features a five-membered cyclopentane ring with a ketone group at the 2-position and an acetic acid side chain. The conjugated system formed by the cyclopentylidene moiety and the carboxylic acid group contributes to its planar geometry and electronic delocalization. X-ray crystallography of the (E)-isomer reveals a trans configuration between the ketone and carboxylic acid groups, which stabilizes the molecule through intramolecular hydrogen bonding .
Stereochemical Variants
The compound exists in multiple stereoisomeric forms, with the (E)-isomer being the most studied due to its distinct biological activity. Structural comparisons show that the (Z)-isomer exhibits reduced stability, likely due to steric hindrance between the ketone and acetic acid groups . The table below summarizes key structural differences among related compounds:
| Compound Name | Molecular Formula | Functional Groups | Unique Features |
|---|---|---|---|
| (2-Oxocyclopentylidene)acetic acid | C₇H₈O₃ | Ketone, carboxylic acid | Conjugated cyclopentylidene system |
| Cyclopentanecarboxylic acid | C₅H₈O₂ | Carboxylic acid | Simpler structure, no ketone |
| 2-Oxobutanoic acid | C₄H₆O₃ | Ketone, carboxylic acid | Shorter carbon chain |
Synthesis and Manufacturing Techniques
Conventional Synthetic Routes
The most widely reported method involves the condensation of 2-oxocyclopentanecarboxylic acid with ethyl bromoacetate in the presence of sodium hydroxide, yielding the (E)-isomer as a white solid . Alternative approaches include:
-
Aldol condensation: Reacting cyclopentanone with glyoxylic acid under acidic conditions.
-
Oxidative dehydrogenation: Using iodine-mediated oxidation of 2-hydroxycyclopentylacetic acid.
Each method varies in efficiency, with the condensation route achieving yields up to 68% , while oxidative methods face challenges in byproduct formation.
Industrial-Scale Production
Despite its laboratory-scale feasibility, industrial production remains limited. A 2025 market analysis identified only six active manufacturers globally, with Company A (Germany) and Company B (China) dominating 75% of the supply . Key challenges include the high cost of stereoselective synthesis and the need for specialized purification techniques to isolate the (E)-isomer .
Chemical Reactivity and Functional Transformations
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks with Grignard reagents, enabling the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide produces 2-(2-hydroxycyclopentyl)acetic acid derivatives.
Decarboxylation Reactions
Under pyrolysis conditions (200–250°C), the carboxylic acid group decarboxylates, yielding cyclopentylidene ketones. This reactivity is exploited in the synthesis of fragrances and polymer precursors.
Cycloadditions
The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride, forming bicyclic adducts with potential pharmaceutical applications.
Industrial Applications and Market Dynamics
Pharmaceutical Intermediates
The compound serves as a precursor to prostaglandin analogs and nonsteroidal anti-inflammatory drugs (NSAIDs). Company C (USA) utilizes it in a patented synthesis of cyclopentane-based COX-2 inhibitors .
Specialty Chemicals
In the fragrance industry, decarboxylated derivatives contribute to musky odor profiles in perfumes. Global demand reached 2.3 metric tons in 2024, driven by luxury cosmetic brands .
Research Reagents
With 83% of academic purchasers prioritizing high-purity (E)-isomers, analytical standards command premium pricing ($1,200–$2,500/g) .
Challenges and Future Directions
Synthetic Optimization
Current research focuses on enantioselective synthesis using organocatalysts. A 2024 study achieved 92% ee via proline-mediated asymmetric aldol condensation, though scalability remains problematic.
Toxicological Profiling
Chronic toxicity studies are urgently needed; a 28-day rat trial showed renal tubular necrosis at doses >100 mg/kg/day, necessitating structure-activity relationship (SAR) modifications.
Targeted Drug Delivery
Nanoparticle encapsulation of the (E)-isomer improved bioavailability by 300% in preliminary trials, addressing its poor aqueous solubility (1.2 mg/mL at pH 7) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume